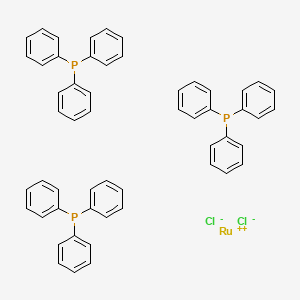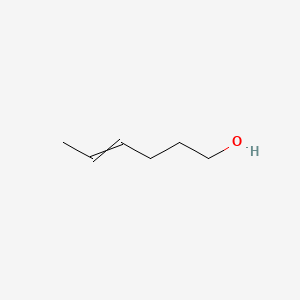![molecular formula C30H44N6O4 B7885058 1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane CAS No. 943411-95-8](/img/structure/B7885058.png)
1,6-DI-{[4-(2-Methoxyphenyl)piperazin-1-YL]carbonylamino}hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] is a complex organic compound characterized by its unique structure, which includes a hexane backbone and piperazine rings substituted with methoxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] typically involves the reaction of hexamethylenediamine with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The piperazine rings can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the piperazine rings can produce secondary amines .
Wissenschaftliche Forschungsanwendungen
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] involves its interaction with specific molecular targets and pathways. The piperazine rings can interact with biological receptors, potentially modulating their activity. The methoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): This compound has a similar hexane backbone but different substituents, leading to distinct chemical and biological properties.
N,N’-(Hexane-1,6-diyl)bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide): Known for its antioxidant properties, this compound is used in polymer stabilization.
1,1’-(Hexane-1,6-diyl)bis(4-acetamidopyridin-1-ium) dichloride: This compound has different functional groups, resulting in unique applications and properties.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] stands out due to its combination of piperazine rings and methoxyphenyl groups, which confer unique chemical reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-[6-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]hexyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N6O4/c1-39-27-13-7-5-11-25(27)33-17-21-35(22-18-33)29(37)31-15-9-3-4-10-16-32-30(38)36-23-19-34(20-24-36)26-12-6-8-14-28(26)40-2/h5-8,11-14H,3-4,9-10,15-24H2,1-2H3,(H,31,37)(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFLFJBBZMNGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NCCCCCCNC(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556701 |
Source


|
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943411-95-8 |
Source


|
| Record name | N,N'-(Hexane-1,6-diyl)bis[4-(2-methoxyphenyl)piperazine-1-carboxamide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride](/img/structure/B7885034.png)
![N-(4-aminobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7885037.png)


